"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" IUPAC name and structure
"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" IUPAC name and structure
An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive overview of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound belonging to the benzothiazole-piperazine class. Molecules built upon this scaffold have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] This document details the compound's chemical identity, including its IUPAC name and structure, and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it covers standard analytical techniques for structural elucidation and explores the known and potential biological applications of this chemical family, with a focus on anticancer, neuroprotective, and metabolic research. Detailed experimental protocols for key biological assays are provided to facilitate further investigation by researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its study and application. This section outlines the formal nomenclature, structure, and key physicochemical data for 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.
IUPAC Name and Structure
The formal IUPAC name for the topic compound is 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole .[3] The structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core.[4] An ethyl group is substituted at position 6 of the benzothiazole ring, and a piperazine ring is attached at position 2.
Caption: 2D structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.
Physicochemical Data
The key properties of the compound are summarized in the table below. This data is essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃S | [3] |
| Molecular Weight | 247.36 g/mol | [3] |
| CAS Number | 1018566-85-2 | [3] |
| Appearance | Expected to be a solid at room temperature | N/A |
| SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | N/A |
| InChIKey | Varies by source | N/A |
Synthesis and Purification
The synthesis of 2-piperazinyl benzothiazoles typically involves the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole core with piperazine.[5] This section outlines a logical retrosynthetic approach and a detailed protocol for the preparation of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the piperazine ring from the benzothiazole core, identifying 2-chloro-6-ethylbenzothiazole and piperazine as key starting materials. The 2-chloro-6-ethylbenzothiazole precursor can be conceptually derived from 4-ethylaniline. This approach leverages commercially available or readily synthesizable precursors.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
This protocol describes a two-step synthesis starting from 4-ethylaniline.
Step 1: Synthesis of 2-Amino-6-ethylbenzothiazole This step involves the reaction of 4-ethylaniline with ammonium thiocyanate in the presence of bromine, a common method for forming the 2-aminobenzothiazole core.
-
Dissolve 4-ethylaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add ammonium thiocyanate (2.2 eq) to the solution and stir until dissolved.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The causality here is the in situ formation of thiocyanogen, (SCN)₂, which acts as the electrophile.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-6-ethylbenzothiazole.
Step 2: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole This step is a nucleophilic aromatic substitution reaction. A common precursor for this reaction would be 2,6-dichlorobenzothiazole, but adapting from the synthesized 2-amino derivative via a Sandmeyer-type reaction to install a chloro group is also feasible. For simplicity, we will assume the availability of 2-chloro-6-ethylbenzothiazole.
-
To a stirred solution of 2-chloro-6-ethylbenzothiazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) and piperazine (1.1 eq). The choice of K₂CO₃ as the base is to deprotonate one of the secondary amines of piperazine, activating it as a nucleophile without being overly harsh. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural characterization.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 248.12, confirming the molecular weight.
-
¹H NMR Spectroscopy: The proton NMR spectrum should reveal characteristic signals: a triplet and quartet in the aromatic region for the ethyl group protons, distinct multiplets for the protons on the benzothiazole ring, and two broad singlets or triplets for the symmetric protons of the piperazine ring, along with a signal for the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aliphatic carbons of the ethyl and piperazine groups and the aromatic/heterocyclic carbons of the benzothiazole core.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching (~690 cm⁻¹).[7]
Known and Potential Biological Activities
The benzothiazole-piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][8][9]
Anticancer Potential: Cytotoxicity
Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole-piperazine derivatives against various cancer cell lines.[10][11] Research on similar compounds has shown significant activity against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cells.[10][11] The mechanism often involves inducing apoptosis, as demonstrated by cell cycle arrest at the subG1 phase in flow cytometry analysis.[11]
Table of Representative Cytotoxic Activity (Hypothetical Data)
| Cell Line | GI₅₀ (μM) |
|---|---|
| HCT-116 (Colorectal) | 2.5 |
| MCF-7 (Breast) | 5.1 |
| Huh7 (Hepatocellular) | 3.8 |
Neurological Applications: Cholinesterase Inhibition
The scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. A study on novel benzothiazole-piperazine derivatives identified compounds with moderate and selective inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] Molecular docking studies suggest these molecules can fit into the active site of AChE, highlighting their potential as leads for anti-Alzheimer's drug development.[10]
Metabolic Disease Applications: PPARδ Agonism
Recent research has explored 2-(1-piperidinyl)-1,3-benzothiazole derivatives (a closely related scaffold) as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[12] PPARδ agonists are of interest for treating metabolic syndrome, as they have been shown to increase high-density lipoprotein (HDL-C) levels and lower triglycerides.[12] Given the structural similarity, 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole represents a candidate for investigation in this therapeutic area.
Experimental Protocols for Biological Screening
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.
Protocol: In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, Huh7) into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for an additional 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. The TCA precipitates cellular proteins, fixing the cells to the plate.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the cell number. Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow color.[10]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and solutions of the test compound at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Summary and Future Directions
6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole belongs to a class of compounds with immense therapeutic potential. The established synthetic routes are robust, and the biological activities demonstrated by its analogs in oncology, neurology, and metabolic diseases are highly promising.
Future research should focus on:
-
In Vivo Efficacy: Validating the promising in vitro results in relevant animal models to assess pharmacokinetics, safety, and efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the benzothiazole and piperazine rings to optimize potency and selectivity for specific targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for its cytotoxic and enzyme-inhibitory activities.
This guide provides a solid foundation for researchers and scientists to build upon, facilitating the exploration and potential development of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole as a novel therapeutic agent.
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